1-(3-bromobenzyl)azocane
Description
Contextualization within Nitrogen Heterocycle Chemistry
Nitrogen heterocycles are cyclic compounds containing at least one nitrogen atom in the ring. They are fundamental components of many natural products, pharmaceuticals, and agrochemicals. mdpi.com The size of the heterocyclic ring plays a crucial role in determining the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.
The azocane (B75157) ring is an eight-membered saturated heterocycle containing one nitrogen atom. Such medium-sized rings are of significant interest as their flexible conformations can allow them to interact with biological targets in unique ways. mdpi.com The synthesis of azocane and its derivatives, known as azocines, is an active area of research, with various methods being explored to construct this challenging ring system. rsc.orgnih.gov Naturally occurring compounds containing the azocane ring have been identified, further stimulating interest in their synthesis and potential applications. nih.gov
The construction of eight-membered rings, including azocanes, presents a formidable challenge in synthetic organic chemistry. mdpi.com These difficulties arise from unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. nih.govyoutube.com Consequently, the development of new synthetic strategies to access these scaffolds is highly desirable. mdpi.comchemicalbook.com
Recent advances in this area include ring-expansion reactions, ring-closing metathesis, and various cyclization strategies. rsc.org For instance, methods like the Brønsted acid-catalyzed cyclization of specific enynes have been developed for the synthesis of dibenzo-fused eight-membered rings. nih.gov Radical-based strategies are also emerging as a powerful tool to overcome some of the limitations of traditional methods. youtube.com
Role of Substituted Benzyl (B1604629) Moieties in Organic Synthesis
The benzyl group is a common and versatile functional group in organic chemistry, frequently used as a protecting group for alcohols and amines due to its relative stability and ease of removal. nih.govnih.govresearchgate.net Substituted benzyl derivatives, such as those containing a bromine atom, offer additional synthetic utility.
The presence of a bromine atom on the benzene (B151609) ring of the 3-bromobenzyl group renders the molecule a valuable synthetic intermediate. Aromatic bromides are less reactive towards nucleophilic attack than their alkyl bromide counterparts but are highly reactive in a variety of transition metal-catalyzed cross-coupling reactions. np-mrd.orgnih.govrsc.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. nih.gov This functionality allows the 3-bromobenzyl moiety to serve as a handle for further molecular elaboration. The bromine atom's presence also influences the electronic properties of the aromatic ring.
Benzyl derivatives are widely utilized as building blocks in the synthesis of more complex molecules. nih.gov Their incorporation into a target structure can be a key step in the construction of pharmaceuticals and other functional organic compounds. researchgate.netdocbrown.info The specific substitution pattern on the benzyl group can be tailored to achieve desired electronic and steric properties in the final product.
Rationale for Academic Investigation of 1-(3-bromobenzyl)azocane
While direct experimental data for this compound is scarce, its structure suggests several avenues for academic investigation. A plausible synthetic route would involve the nucleophilic substitution reaction between azocane and 3-bromobenzyl bromide.
The resulting compound, this compound, would be a valuable scaffold for further chemical exploration. The bromine atom could be utilized in cross-coupling reactions to introduce a wide variety of substituents, leading to a library of novel azocane derivatives. These derivatives could then be screened for potential biological activity, leveraging the conformational flexibility of the eight-membered ring and the diverse functionalities introduced via the benzyl group. The study of such a molecule would contribute to the broader understanding of the synthesis and reactivity of medium-sized nitrogen heterocycles.
Predicted and Analogous Compound Data
Due to the limited availability of specific experimental data for this compound, the following tables present predicted data and data from analogous compounds to provide a reasonable estimation of its properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₀BrN |
| Molecular Weight | 282.22 g/mol |
| XLogP3 | 4.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
Data predicted using computational models.
Table 2: 1H NMR Chemical Shift Data for a Key Precursor, 3-Bromobenzyl bromide
| Proton | Chemical Shift (ppm) | Multiplicity |
| -CH₂Br | ~4.45 | s |
| Aromatic H | ~7.2-7.6 | m |
Data is based on typical values for this compound and may vary depending on the solvent and other experimental conditions. chemicalbook.com
Table 3: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Azocane Ring Carbons | 25-60 |
| Benzyl CH₂ | ~60 |
| Aromatic C-Br | ~122 |
| Aromatic CH | 125-130 |
| Aromatic Quaternary C | ~140 |
Predicted values based on analogous structures and general principles of NMR spectroscopy. nih.govyoutube.com
Unique Structural Features for Reactivity Studies
The distinct reactivity of this compound is fundamentally derived from its unique structural arrangement. The molecule consists of two primary components: the saturated eight-membered azocane ring and the 3-bromobenzyl moiety. The azocane ring, being a medium-sized heterocycle, is characterized by a degree of conformational flexibility, which can influence the accessibility of the nitrogen's lone pair of electrons. This conformational variance can be a critical factor in kinetic and thermodynamic studies of its reactions.
The presence of the 3-bromobenzyl group introduces an electrophilic site at the benzylic carbon and a site for cross-coupling reactions at the bromine-substituted carbon on the phenyl ring. The bromine atom, an electron-withdrawing group, modulates the electron density of the aromatic ring, which in turn can affect the reactivity of the benzylic position. The spatial relationship between the bulky azocane ring and the bromobenzyl group can also lead to specific stereochemical outcomes in reactions, making it an interesting substrate for stereoselective synthesis.
Below is a table summarizing the key structural components and their associated reactivity:
| Structural Component | Key Features | Implications for Reactivity |
| Azocane Ring | Eight-membered saturated heterocycle; Conformational flexibility | The nitrogen atom acts as a nucleophile or a base. The ring's conformation can influence reaction rates and stereoselectivity. |
| 3-Bromobenzyl Group | Phenyl ring with a bromine atom at the meta position; Benzylic CH2 group | The C-Br bond is a handle for cross-coupling reactions (e.g., Suzuki, Heck). The benzylic position is susceptible to substitution or functionalization. |
Potential as a Precursor in Advanced Organic Synthesis
The utility of this compound as a precursor in advanced organic synthesis is significant due to its capacity to undergo a variety of chemical transformations. The bromine atom on the phenyl ring serves as a versatile functional handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, the bromo group can be replaced with a variety of aryl or vinyl substituents. Similarly, Heck or Sonogashira couplings can be employed to introduce alkenyl or alkynyl groups, respectively.
The tertiary amine of the azocane ring can participate in further reactions. It can be oxidized or quaternized to form ammonium (B1175870) salts, which can have different biological activities or serve as phase-transfer catalysts. The N-benzyl bond itself can be cleaved under certain reductive conditions, which would liberate the azocane ring and a substituted toluene (B28343) derivative, a strategy that can be employed in protecting group chemistry.
The following table outlines potential synthetic transformations involving this compound:
| Reaction Type | Reactive Site | Potential Products |
| Suzuki Coupling | C-Br bond on the phenyl ring | Biaryl compounds |
| Heck Coupling | C-Br bond on the phenyl ring | Stilbene derivatives |
| Sonogashira Coupling | C-Br bond on the phenyl ring | Tolan derivatives |
| Buchwald-Hartwig Amination | C-Br bond on the phenyl ring | N-arylated azocane derivatives |
| N-Oxidation | Azocane Nitrogen | N-oxide compounds |
| Quaternization | Azocane Nitrogen | Quaternary ammonium salts |
| Reductive Cleavage | N-benzyl bond | Azocane and 3-bromotoluene |
These potential reactions highlight the role of this compound as a scaffold for the construction of a diverse array of more complex molecules with potential applications in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c15-14-8-6-7-13(11-14)12-16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRAXNWGGLKBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Bromobenzyl Azocane
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 1-(3-bromobenzyl)azocane allows for the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable starting materials. This process identifies key bond disconnections and strategic considerations for an efficient synthesis.
Disconnection at the N-Benzyl Bond
The most logical and common disconnection in the retrosynthetic analysis of N-benzyl amines is the carbon-nitrogen bond of the benzyl (B1604629) group. This disconnection simplifies the target molecule into two key synthons: an azocane (B75157) nucleophile and a 3-bromobenzyl electrophile. These synthons correspond to the chemical reagents azocane and a suitable 3-bromobenzyl halide, such as 3-bromobenzyl bromide. This approach is synthetically favorable as it relies on the well-established N-alkylation reaction of secondary amines.
Disconnection Strategies for the Azocane Ring
The azocane ring, an eight-membered saturated heterocycle, presents a more complex synthetic challenge due to the entropic unfavorability of forming medium-sized rings. Several disconnection strategies can be envisioned for the azocane moiety itself. Common methods for the synthesis of large rings include ring-closing metathesis (RCM), intramolecular cyclization of long-chain amino halides or amino alcohols, and ring expansion reactions. nih.gov For instance, a linear precursor containing a terminal amine and a suitable leaving group at the other end could be cyclized under high-dilution conditions to favor the intramolecular reaction. Another approach involves the expansion of a smaller, more readily available ring system like piperidine (B6355638). researchgate.net
Strategic Considerations for the Bromophenyl Moiety
The 3-bromophenyl group is a common structural motif in organic synthesis. Its preparation typically involves the direct bromination of toluene (B28343) followed by functional group manipulation of the methyl group, or the diazotization of 3-bromoaniline (B18343) followed by a Sandmeyer-type reaction to introduce the desired benzylic functionality. For the purpose of synthesizing this compound, 3-bromobenzyl bromide is a readily available starting material, making the synthesis of the bromophenyl moiety a straightforward consideration.
Direct Synthesis via N-Alkylation
The most direct and practical forward synthesis of this compound involves the N-alkylation of azocane with 3-bromobenzyl bromide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of azocane attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion.
Reaction of Azocane with 3-Bromobenzyl Bromide
The reaction is typically carried out by mixing azocane and 3-bromobenzyl bromide in a suitable solvent in the presence of a base to neutralize the hydrobromic acid byproduct.
Reaction Scheme:
The efficiency and yield of the N-alkylation reaction are highly dependent on the reaction conditions. Optimization of parameters such as the solvent, temperature, and the choice of base is crucial for achieving a successful synthesis.
Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.
Temperature: The reaction temperature affects the rate of the reaction. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the reactants or products.
Base: A base is required to scavenge the HBr formed during the reaction. The choice of base is important; it should be strong enough to deprotonate the resulting ammonium (B1175870) salt but not so strong as to cause unwanted side reactions with the electrophile.
Below is a table summarizing typical conditions that could be optimized for the synthesis of this compound.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile (B52724) | K₂CO₃ | Room Temperature | 24 | Moderate |
| 2 | Dimethylformamide (DMF) | K₂CO₃ | 60 | 12 | Good |
| 3 | Tetrahydrofuran (THF) | NaH | 0 to Room Temperature | 6 | High |
| 4 | Dichloromethane (DCM) | Triethylamine (Et₃N) | Room Temperature | 48 | Low to Moderate |
This table represents a hypothetical optimization based on general principles of N-alkylation reactions and is not based on experimentally verified data for this specific reaction.
Further research would be required to experimentally determine the optimal conditions for the synthesis of this compound, including purification and full characterization of the final product.
Investigation of Side Reactions (e.g., Quaternization, Elimination)
The direct N-alkylation of azocane with 3-bromobenzyl bromide is a primary synthetic route. However, this method is often complicated by side reactions that can significantly lower the yield of the desired tertiary amine.
Quaternization: Azocane, as a secondary amine, reacts with the alkylating agent to form the target compound, this compound. This product, now a tertiary amine, remains nucleophilic and can react with another molecule of 3-bromobenzyl bromide. This second alkylation results in the formation of a quaternary ammonium salt, the 1-(3-bromobenzyl)-1-benzylazocanium bromide. This over-alkylation is a common issue in the synthesis of tertiary amines from secondary amines. The propensity for quaternization is influenced by factors such as stoichiometry, reaction temperature, and concentration. Using a precise 1:1 molar ratio of amine to alkylating agent and maintaining dilute conditions can help mitigate this side reaction, though it may not be eliminated entirely.
Elimination: While less common for benzyl halides compared to other alkyl halides, elimination reactions can still occur, particularly in the presence of a strong, sterically hindered base. In this context, if the reaction conditions inadvertently favor basicity over nucleophilicity, the azocane could potentially act as a base, abstracting a proton from the benzylic position of 3-bromobenzyl bromide, leading to the formation of a transient carbene or related species. However, for a benzylic substrate, this pathway is generally less favorable than nucleophilic substitution.
Alternative Alkylating Agents for the Benzyl Moiety
To optimize the synthesis and potentially reduce side reactions, alternative alkylating agents to 3-bromobenzyl bromide can be employed. The choice of leaving group on the benzyl moiety is critical to the reaction's efficiency and selectivity.
Good leaving groups are essential for facilitating the nucleophilic substitution reaction. Instead of a bromide, other halides or sulfonate esters can be used.
3-Bromobenzyl Chloride: Generally less reactive than the corresponding bromide, which can sometimes offer better control and reduce the rate of undesirable side reactions like quaternization.
3-Bromobenzyl Iodide: More reactive than the bromide, leading to faster reaction times, but potentially increasing the risk of over-alkylation.
Sulfonate Esters (Tosylates, Mesylates): 3-Bromobenzyl tosylate or 3-bromobenzyl mesylate are excellent alternatives. Tosylates and mesylates are superb leaving groups, often resulting in cleaner reactions and higher yields under milder conditions compared to halides. organic-chemistry.org
The following table compares potential alternative alkylating agents for the benzylation of azocane.
| Alkylating Agent | Leaving Group | Relative Reactivity | Potential Advantages | Potential Disadvantages |
| 3-Bromobenzyl Bromide | Br⁻ | High | Readily available | High risk of quaternization |
| 3-Bromobenzyl Chloride | Cl⁻ | Moderate | Lower cost, potentially better control | Slower reaction rates |
| 3-Bromobenzyl Iodide | I⁻ | Very High | Very fast reactions | Higher cost, increased risk of side reactions |
| 3-Bromobenzyl Tosylate | TsO⁻ | Very High | Excellent leaving group, clean reactions | Often requires separate preparation step |
| 3-Bromobenzyl Mesylate | MsO⁻ | Very High | Excellent leaving group, clean reactions | Often requires separate preparation step |
Synthesis via Reductive Amination Strategies
Reductive amination offers a more controlled and often higher-yielding alternative to direct alkylation for preparing this compound. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ to the target amine.
Condensation of Azocane with 3-Bromobenzaldehyde
The first step is the condensation reaction between the secondary amine, azocane, and the carbonyl group of 3-bromobenzaldehyde. This reaction occurs under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack by the amine. The initial adduct, a carbinolamine, rapidly dehydrates to form a tertiary iminium ion. The formation of this iminium intermediate is crucial, as it is the species that will be subsequently reduced. youtube.com
Scope and Limitations of Reducing Agents
The choice of reducing agent is critical for the success of reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate without reducing the starting aldehyde. youtube.com
Sodium Cyanoborohydride (NaBH₃CN): This is a classic and widely used reagent for reductive amination. acs.org It is mild enough that it does not readily reduce aldehydes or ketones at the slightly acidic pH required for iminium ion formation, but it is potent enough to reduce the iminium ion as it forms. youtube.com This selectivity prevents the wasteful consumption of the aldehyde.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has become the reagent of choice for many reductive amination reactions. It is also a mild reducing agent but is often more effective than NaBH₃CN, particularly for reactions involving less reactive ketones or sterically hindered amines. It does not require the same strict pH control and is not as toxic as cyanoborohydride.
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ is generally less suitable for one-pot reductive amination because it can readily reduce the starting aldehyde in addition to the iminium ion, leading to a mixture of products including 3-bromobenzyl alcohol. youtube.com
Catalytic Hydrogenation (H₂/Pd-C): This method can also be effective. The mixture of the amine and aldehyde is subjected to a hydrogen atmosphere in the presence of a palladium catalyst. However, this method can sometimes be complicated by dehalogenation, where the bromo-substituent on the aromatic ring is reductively cleaved.
The following table summarizes the suitability of various reducing agents for the synthesis of this compound via reductive amination.
| Reducing Agent | Selectivity for Iminium Ion | Typical Yield | Key Considerations |
| NaBH(OAc)₃ | High | High | Often the preferred reagent; mild, effective, non-toxic. |
| NaBH₃CN | High | Good-High | Highly selective, but toxic due to cyanide. acs.org |
| H₂/Pd-C | Moderate | Variable | "Green" method, but risk of debromination. |
| NaBH₄ | Low | Low | Tends to reduce the starting aldehyde, leading to byproducts. youtube.com |
Ring-Closing Strategies for Azocane Ring Formation
An alternative synthetic paradigm involves constructing the azocane ring itself with the N-(3-bromobenzyl) substituent already in place. This approach relies on intramolecular cyclization.
Intramolecular Cyclization Approaches
This strategy begins with an acyclic precursor containing the N-(3-bromobenzyl) group and a reactive functional group at the other end of a seven-carbon chain. The final step is a ring-closing reaction to form the eight-membered azocane ring.
A plausible precursor would be N-(3-bromobenzyl)-7-aminoheptyl halide or tosylate. In this scenario, the terminal primary amine would act as a nucleophile, displacing the leaving group at the other end of the molecule to form the C-N bond that closes the ring.
Such intramolecular reactions to form medium-sized rings like azocane can be challenging due to unfavorable entropic factors and potential transannular strain. High-dilution conditions are typically necessary to favor the intramolecular pathway over intermolecular polymerization. While specific examples for this compound are not prominent in the literature, the general principle of intramolecular reductive amination or N-alkylation is a valid synthetic strategy for N-substituted cyclic amines. researchgate.net For instance, a linear amino-aldehyde could undergo intramolecular reductive amination to form the ring.
Stereoselective Synthesis of this compound (if applicable)
Asymmetric Catalysis for N-Alkylation
The direct N-alkylation of azocane with 3-bromobenzyl bromide represents the most straightforward approach to this compound. However, to achieve enantioselectivity, the use of chiral catalysts is imperative. Two prominent catalytic systems for such transformations are phase-transfer catalysis and transition-metal catalysis.
Phase-Transfer Catalysis
Chiral phase-transfer catalysis (PTC) is a powerful tool for the asymmetric alkylation of various nucleophiles, including amines. In this methodology, a chiral quaternary ammonium salt transports the deprotonated amine from an aqueous or solid phase into an organic phase where it reacts with the electrophile, in this case, 3-bromobenzyl bromide. The chiral environment of the catalyst induces enantioselectivity in the alkylation step.
Cinchona alkaloids and their derivatives are commonly employed as chiral phase-transfer catalysts. For the N-alkylation of azocane, a catalyst such as a derivative of quinidine (B1679956) could be utilized. The reaction would typically be carried out in a biphasic system, for instance, a toluene/water mixture, with a solid inorganic base like potassium carbonate to deprotonate the azocane. The selection of the catalyst, solvent, and base is crucial for achieving high yield and enantioselectivity. While direct examples for the synthesis of this compound are not prevalent in the literature, analogous reactions with other cyclic amines and electrophiles have been reported with excellent results. For instance, the enantioselective aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones using a quinidine-based phase-transfer catalyst has been shown to produce chiral N-substituted azetidines in high yields and enantioselectivities (up to 99% yield and 95% ee). researchgate.netnih.gov
| Catalyst | Electrophile | Nucleophile | Solvent | Base | Yield (%) | ee (%) | Ref |
| Quinidine-derived PTC | Chalcone | 3,3-Dinitroazetidine | Toluene | K₂CO₃ | 99 | 95 | researchgate.netnih.gov |
| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Benzyl Bromide | Diphenylmethyl tert-butyl α-acyloxymalonate | Toluene | Cs₂CO₃ | 98 | 93 | rsc.org |
| Chiral Quaternary Ammonium Salt | Ethyl 2-cyanobut-2-enoate | Cyanoacetate | Toluene | K₂CO₃ | 95 | 92 | organic-chemistry.org |
| This table presents data for analogous asymmetric N-alkylation reactions under phase-transfer catalysis to illustrate the potential of this method for the synthesis of chiral this compound. |
Transition-Metal Catalysis
Iridium-catalyzed asymmetric N-alkylation has emerged as a highly effective method for the synthesis of chiral amines. acs.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. nih.govrsc.org For the synthesis of this compound, 3-bromobenzyl alcohol would be the ideal starting material alongside azocane.
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Yield (%) | ee (%) | Ref |
| [Ir(cod)Cl]₂ / Chiral Phosphine (B1218219) Ligand | Indole (B1671886) Derivative | Styrene | Toluene | 85 | 91 | researchgate.net |
| Cationic Iridium Catalyst / Aminopyridine Ligand | Internal Alkene | Aminopyridine | Not Specified | High | High | acs.org |
| MaxPHOX–Ir catalyst | N-(3,4-dihydronaphthalen-2-yl)acetamide | H₂ | CH₂Cl₂ | >99 | 97 | nih.gov |
| This table showcases the potential of iridium catalysis for the asymmetric N-alkylation of cyclic amines, which could be adapted for the synthesis of this compound. |
Enantioselective Ring-Forming Reactions
An alternative to the direct N-alkylation of a pre-formed azocane ring is the construction of the chiral azocane ring itself with the 3-bromobenzyl substituent already in place or introduced during the cyclization process. Such strategies often involve ring-expansion or cyclization reactions.
Enantioselective Ring-Expansion
Ring-expansion reactions provide a powerful method for the synthesis of large-ring heterocycles from more readily available smaller rings. nih.govdntb.gov.ua For instance, the enantioselective ring expansion of a substituted piperidine derivative could potentially lead to a chiral azocane. Research has shown that trifluoromethyl azocanes can be accessed from 2-(trifluoropropan-2-ol) piperidines through a metal-free ring-expansion involving a bicyclic azetidinium intermediate. researchgate.net The opening of this intermediate with various nucleophiles proceeds with excellent regio-, diastereo-, and enantioselectivity. researchgate.net While this specific example does not directly yield this compound, the underlying principle could be adapted. A suitably substituted piperidine precursor could be designed to incorporate the 3-bromobenzyl group upon ring expansion.
Another approach involves the ring expansion of aziridines. Aziridines are valuable building blocks in heterocyclic synthesis due to their inherent ring strain. researchgate.netscispace.com Catalytic ring-opening of a chiral aziridine (B145994) followed by intramolecular cyclization with a tethered nucleophile could lead to the formation of a chiral azocane ring.
| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Stereoselectivity | Ref |
| 2-(Trifluoropropan-2-ol) piperidine | Metal-free ring expansion | - | Trifluoromethyl azocane | Good | Excellent | researchgate.net |
| N-Tosylaziridine | [3+2]-Cycloaddition with aldehyde | Lewis Acid / Chiral Pybox | Substituted 1,3-oxazolidine | - | Moderate ee | scispace.com |
| Substituted Tetrahydroisoquinoline | Ring enlargement with alkyne | - | Benzoazocine | 37-83 | - | nih.gov |
| This table provides examples of ring-expansion reactions for the synthesis of large-ring nitrogen heterocycles, illustrating a potential pathway to chiral this compound. |
Enantioselective Cyclization
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. An appropriately designed acyclic precursor containing the 3-bromobenzylamino moiety and a suitable leaving group at the terminus of a seven-carbon chain could undergo an enantioselective intramolecular nucleophilic substitution to form the azocane ring. The stereochemistry would be controlled by a chiral catalyst, which could be a transition metal complex or an organocatalyst. For example, a highly enantioselective intramolecular 6-exo-trig aza-Michael addition has been developed to afford chiral 3-substituted 1,2-oxazinanes, demonstrating the feasibility of enantioselective cyclizations to form nitrogen heterocycles. Although this is a six-membered ring system, similar principles could be applied to the formation of the eight-membered azocane ring.
Chemical Reactivity and Transformations of 1 3 Bromobenzyl Azocane
Reactivity of the Azocane (B75157) Nitrogen
The nitrogen atom in the azocane ring is a tertiary amine, which dictates a significant portion of the molecule's chemical personality. Its reactivity is characterized by the presence of a lone pair of electrons, making it a nucleophilic and basic center.
Nucleophilic Reactivity of the Tertiary Amine
The nitrogen atom in 1-(3-bromobenzyl)azocane is expected to behave as a potent nucleophile. masterorganicchemistry.comyoutube.com The benzyl (B1604629) group attached to the nitrogen does not significantly diminish its nucleophilicity. Tertiary amines are known to react with a variety of electrophiles. For instance, they can react with alkyl halides in SN2-type reactions. youtube.com The rate and success of these reactions are influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com While the azocane ring is larger than smaller cyclic amines like pyrrolidine (B122466) or piperidine (B6355638), the nitrogen's lone pair remains accessible for reactions.
The nucleophilicity of amines generally correlates with their basicity; however, steric factors can play a more significant role in nucleophilic reactions than in acid-base reactions. masterorganicchemistry.com In the case of this compound, the bulky azocane ring might slow down reactions with sterically demanding electrophiles.
Complexation with Metal Centers (Ligand Chemistry)
Tertiary amines are excellent ligands for a variety of metal ions due to the coordinating ability of the nitrogen's lone pair. N-substituted cyclic amines, including derivatives of piperazine, morpholine, and thiomorpholine, have been shown to form stable complexes with transition metals such as Cu(II), Pt(II), and Ni(II). nih.gov These complexes often exhibit well-defined geometries, such as square planar. nih.gov
It is anticipated that this compound would act as a monodentate ligand, coordinating to metal centers through its nitrogen atom. The formation of such complexes can be influenced by the nature of the metal ion, the solvent, and the presence of other competing ligands. The resulting metal complexes could have potential applications in catalysis. nih.govnd.edu For example, similar metal complexes of N-substituted aza macrocycles have been investigated for their catalytic activity. nd.edu
Oxidation Reactions of the Nitrogen
The tertiary amine nitrogen in this compound is susceptible to oxidation. Common oxidizing agents can convert tertiary amines to tertiary amine N-oxides. The N-benzyl group itself can also be a site of oxidation. For example, N-benzyl groups can be oxidized to benzoyl groups using Cr(VI) reagents or removed entirely using cerium ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net The oxidation of benzylamines to imines is another well-established transformation, which can be achieved using various oxidants, including hydrogen peroxide, sometimes without the need for a catalyst. researchgate.net Furthermore, chemoselective oxidative debenzylation of tertiary N-benzyl amines has been reported, offering a route to the corresponding secondary amine. lookchem.com
Quaternization Reactions and Derivatives
The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is known as quaternization. dnu.dp.uasciensage.infounacademy.com This is a classic SN2 reaction where the amine acts as the nucleophile. youtube.com this compound is expected to readily undergo quaternization with various alkylating agents, such as methyl iodide or benzyl chloride, to yield the corresponding 1-(3-bromobenzyl)-1-alkylazocanium salt. dnu.dp.uaresearchgate.net
The rate of quaternization is influenced by the structure of the tertiary amine and the alkyl halide, as well as the solvent. sciensage.inforesearchgate.net The formation of these quaternary ammonium salts introduces a permanent positive charge on the nitrogen atom and can significantly alter the physical and chemical properties of the parent molecule. unacademy.com
Reactivity of the Bromophenyl Moiety
The 3-bromophenyl group in this compound is a key site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The bromine atom serves as a reactive handle that can be substituted with a wide range of organic groups.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and aryl bromides are common substrates for these transformations. nih.govresearchgate.netyoutube.com
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. organic-chemistry.orgyonedalabs.comyoutube.com The 3-bromophenyl group of this compound is expected to efficiently participate in Suzuki couplings with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base. lookchem.comnih.govnrochemistry.com This reaction would lead to the formation of a new carbon-carbon bond at the 3-position of the phenyl ring, providing access to a diverse range of biaryl and styrenyl derivatives. The reaction conditions are generally mild and tolerate a wide variety of functional groups. organic-chemistry.orgyoutube.com
Table 1: Examples of Suzuki Coupling Reactions with Aryl Bromides
| Aryl Bromide Substrate | Coupling Partner | Catalyst/Base | Product Type | Reference |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 / Cs2CO3 | Diphenylmethane | nih.gov |
| Aryl bromides | Phenylboronic acid | Pd(OAc)2 / P(t-Bu)3 / K3PO4 | Biaryl | researchgate.net |
| 3-Chlorobenzyl bromide | Phenylboronic acid | Tetraphosphine/Palladium / Base | 3-Chlorodiphenylmethane | lookchem.com |
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. mdpi.comorganic-chemistry.orgliverpool.ac.uknih.gov The 3-bromophenyl moiety of the title compound should readily undergo Heck coupling with various alkenes, such as styrenes or acrylates, to introduce a vinyl group at the 3-position. researchgate.net This reaction typically requires a palladium catalyst, a base (often a tertiary amine), and is tolerant of many functional groups. mdpi.com
Table 2: Examples of Heck Coupling Reactions with Aryl Bromides
| Aryl Bromide Substrate | Alkene Partner | Catalyst/Base | Product Type | Reference |
| Aryl bromides | Styrene | Pd(OAc)2 / LHX / K2CO3 | Substituted Stilbene | nih.gov |
| 4-Substituted aryl bromides | Styrene | Pd catalyst / Base | 4-Substituted Stilbene | researchgate.net |
| Aryl bromides | Allyl alcohol | Palladium catalyst / Pyrrolidine | Dihydrochalcones | liverpool.ac.uk |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.org this compound is expected to be a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkyne functionality at the 3-position of the phenyl ring. beilstein-journals.org This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis. wikipedia.orgbeilstein-journals.org
Table 3: Examples of Sonogashira Coupling Reactions with Aryl Bromides
| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Product Type | Reference |
| Aryl bromides | Terminal alkynes | Pd(PhCN)2Cl2 / P(t-Bu)3 | Disubstituted Alkynes | organic-chemistry.org |
| Aryl halides | Terminal alkynes | Pd/Cu catalyst / Base | Substituted Alkynes | beilstein-journals.org |
| Benzyl bromides | Lithium acetylides | Pd-I dimer complex | Substituted Alkynes | nih.gov |
Nickel-Catalyzed Coupling Reactions
While palladium has dominated the field of cross-coupling, nickel catalysts have emerged as a powerful and more cost-effective alternative. Nickel catalysts can often couple a broader range of substrates, including less reactive aryl chlorides, and can enable unique transformations. For a substrate like this compound, nickel catalysis offers a complementary set of synthetic tools.
Nickel catalysts can be employed for Suzuki-Miyaura, Sonogashira, and amination reactions, often under different conditions than their palladium counterparts. A key feature of nickel catalysis is its ability to participate in reactions involving radical intermediates, which can open up different reaction pathways. For example, nickel can catalyze reductive couplings and cross-electrophile couplings, which are more challenging for palladium. Although specific examples with this compound are not documented, the reactivity of the C-Br bond makes it a suitable candidate for known nickel-catalyzed transformations.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group, such as bromide, from an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult on typical aryl halides like this compound because the electron-rich nature of the benzene (B151609) ring repels incoming nucleophiles. pressbooks.pubchemistrysteps.com The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. pressbooks.publibretexts.org
Since this compound lacks such strong activating groups—the azocanylmethyl group is an activating, ortho-, para-director—it is expected to be unreactive towards SₙAr reactions under standard conditions. wikipedia.orgchemistrysteps.com
Under very harsh conditions, such as high temperatures and the use of extremely strong bases (e.g., sodium amide, NaNH₂), a different mechanism known as the elimination-addition or "benzyne" mechanism can occur. chemistrysteps.com This pathway involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. However, this is a non-selective process and not a common synthetic strategy for this type of substrate.
Lithiation/Grignard Reagent Formation and Subsequent Reactions
The bromine atom of this compound can be exchanged for a metal, typically lithium or magnesium, to create a highly reactive organometallic intermediate. These intermediates behave as strong nucleophiles and bases, enabling the formation of new carbon-carbon or carbon-heteroatom bonds upon reaction with electrophiles. researchgate.netwikipedia.orgleah4sci.com
Lithiation: Direct lithiation via halogen-metal exchange can be achieved by treating this compound with an organolithium reagent, such as n-butyllithium (nBuLi), typically at low temperatures in an ethereal solvent like THF. Research on the closely related compound 1-(3-bromobenzyl)piperidine (B1274328) has demonstrated that this bromine-lithium exchange is efficient. researchgate.netresearchgate.net The resulting aryllithium species is a powerful nucleophile.
Grignard Reagent Formation: Alternatively, a Grignard reagent can be formed by reacting this compound with magnesium metal in an anhydrous ether solvent like THF or diethyl ether. wikipedia.org The initiation of this reaction sometimes requires activation of the magnesium surface with agents like iodine or 1,2-dibromoethane. wikipedia.org The resulting organomagnesium compound, 1-(3-(magnesiobromido)benzyl)azocane, is also a potent nucleophile, though generally less reactive and more selective than the corresponding organolithium species. leah4sci.com
Subsequent Reactions: Once formed, these organometallic intermediates can react with a wide variety of electrophiles. masterorganicchemistry.com
Table 2: Potential Reactions of Organometallic Derivatives of this compound
| Electrophile | Reagent Type | Product after Workup |
|---|---|---|
| Carbon Dioxide (CO₂) | Grignard/Lithium | 3-(azocan-1-ylmethyl)benzoic acid |
| Aldehydes (RCHO) | Grignard/Lithium | 3-(azocan-1-ylmethyl)phenylmethanol |
| Ketones (RCOR') | Grignard/Lithium | 3-(azocan-1-ylmethyl)phenyl(R')methanol |
| Esters (RCOOR') | Grignard/Lithium | Tertiary alcohol (double addition) |
| Boronic Esters | Lithium | 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azocane |
A notable application is the reaction with boronic esters, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which has been shown to work with the lithiated analog 1-(3-bromobenzyl)piperidine to generate the corresponding boronic ester derivative. researchgate.net This product is a valuable intermediate for subsequent Suzuki-Miyaura coupling reactions.
Electrophilic Aromatic Substitution (Bromine-Directed)
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu The regiochemical outcome of the reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. wikipedia.orgyoutube.com In this compound, there are two substituents to consider: the bromine atom and the azocanylmethyl group (-CH₂-azocane).
Bromine: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the ring less nucleophilic than benzene. libretexts.org However, they are ortho, para-directors because they can stabilize the cationic intermediate (the arenium ion) through resonance by donating a lone pair of electrons. uci.edulibretexts.org
Azocanylmethyl Group: This is an alkyl group attached to the benzene ring. Alkyl groups are weakly activating and are also ortho, para-directors due to inductive effects and hyperconjugation. wikipedia.org
In this compound, the two substituents are meta to each other. The directing effects are as follows:
The bromine at C3 directs incoming electrophiles to the C2, C4, and C6 positions.
The azocanylmethyl group at C1 directs incoming electrophiles to the C2, C4, and C6 positions.
Since both groups direct to the same positions, they reinforce each other. The positions ortho to the azocanylmethyl group (C2 and C6) and the position para to it (C4) are all activated for electrophilic attack. Steric hindrance from the bulky azocanylmethyl group might disfavor substitution at the C2 position, potentially leading to a mixture of products with a preference for substitution at the C4 and C6 positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation. libretexts.org
Radical Reactions Involving the C-Br Bond
The carbon-bromine bond can undergo homolytic cleavage to form a carbon-centered radical. This is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) upon heating or by photolysis. libretexts.org A common reaction involving this process is radical dehalogenation using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org In this chain reaction, a tributyltin radical abstracts the bromine atom from this compound to generate an aryl radical. libretexts.org This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product, 1-benzylazocane, and a new tributyltin radical to propagate the chain.
These radical intermediates can also participate in carbon-carbon bond-forming reactions. For instance, the generated aryl radical can add to an alkene or alkyne in an intra- or intermolecular fashion, providing another route for the functionalization of the aromatic ring. libretexts.org
Reactivity of the Benzyl Methylene (B1212753) Bridge
The methylene group (-CH₂-) situated between the benzene ring and the azocane nitrogen is known as a benzylic position. This position exhibits enhanced reactivity due to its proximity to the aromatic ring, which can stabilize adjacent radicals, cations, and anions through resonance.
A primary reaction at this position is oxidation. wikipedia.org The benzylic C-H bonds can be oxidized to form a carbonyl group. wikipedia.orgmdpi.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid can oxidize a benzylic methylene group, potentially leading to the formation of 3-(azocan-1-ylcarbonyl)benzoic acid if the reaction goes to completion, though this is a harsh method. wikipedia.org More selective reagents exist for the oxidation of a benzylic methylene to a ketone. wikipedia.orgmdpi.com For example, chromium trioxide complexes or N-bromosuccinimide (NBS) can be used to convert the benzylic CH₂ group into a carbonyl (C=O), which would yield the corresponding benzoylazocane derivative. wikipedia.orgnih.gov Photocatalytic and electrochemical methods have also been developed for selective benzylic C-H oxidation under milder conditions. mdpi.combeilstein-journals.org
C-H Activation Studies at the Benzylic Position
The benzylic C-H bonds in this compound are the most likely sites for initial C-H activation due to their lower bond dissociation energy compared to other C-H bonds in the molecule. masterorganicchemistry.com This enhanced reactivity is a consequence of the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org
While specific C-H activation studies on this compound are not extensively documented in publicly available literature, the behavior of analogous N-benzylpiperidine systems can provide valuable insights. researchgate.net Transition metal-catalyzed C-H activation, often employing palladium, rhodium, or iron catalysts, is a common strategy for the functionalization of such benzylic positions. mdpi.com These reactions typically proceed through the formation of a metal-carbon bond at the benzylic carbon, which can then undergo further transformations.
Table 1: Comparison of Benzylic C-H Bond Dissociation Energies (BDEs)
| Bond Type | Typical BDE (kcal/mol) |
| Primary Alkyl C-H | ~100 |
| Secondary Alkyl C-H | ~96 |
| Tertiary Alkyl C-H | ~93 |
| Benzylic C-H | ~90 |
This table illustrates the relative weakness of the benzylic C-H bond, making it a prime target for activation.
Oxidation Reactions at the Benzylic Carbon
The benzylic carbon of this compound is susceptible to oxidation to form the corresponding amide (lactam) or other carbonyl compounds. chemistrysteps.comlibretexts.org This reactivity is a well-established principle in organic synthesis. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can cleave the benzylic group to form 3-bromobenzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.comlibretexts.org
More selective oxidation methods can be employed to target the benzylic C-H bonds without cleaving the carbon-carbon bond. These methods often involve catalytic systems, including those based on copper, manganese, or other transition metals, in the presence of an oxidant like molecular oxygen or peroxides. For N-benzyl amine derivatives, oxidation can lead to the formation of an iminium ion intermediate, which can then be hydrolyzed to a carbonyl compound or trapped by other nucleophiles.
Acid-Base Properties and Protonation Studies
The acid-base properties of this compound are centered around the basicity of the tertiary nitrogen atom within the azocane ring.
Basicity of the Azocane Nitrogen
The nitrogen atom in the azocane ring possesses a lone pair of electrons, rendering it basic and capable of accepting a proton. The basicity of this nitrogen is influenced by several factors, including the inductive effects of the alkyl substituents and the steric environment around the nitrogen. The N-benzyl group, being an alkyl group, is generally electron-donating, which should increase the electron density on the nitrogen and enhance its basicity compared to an unsubstituted azocane.
However, the bulky azocane ring and the benzyl group can also introduce steric hindrance, which may affect the accessibility of the lone pair to a proton, potentially reducing its effective basicity in solution. The pKa of the conjugate acid of a typical N-alkylated cyclic amine like N-benzylpiperidine is in the range of 9-10. It is expected that the pKa of protonated this compound would be in a similar range, though potentially slightly lower due to the electron-withdrawing inductive effect of the bromine atom on the phenyl ring, which can be transmitted through the benzyl group.
Table 2: Typical pKa Values of Protonated Amines
| Compound | pKa of Conjugate Acid |
| Ammonia (NH₃) | 9.25 |
| Piperidine | 11.12 |
| N-Methylpiperidine | 10.08 |
| N-Benzylpiperidine (analogous) | ~9.5 (estimated) |
This table provides a comparative context for the expected basicity of the azocane nitrogen in the target molecule.
Proton Affinity Calculations and Experimental Determination
For related N-benzylamines, mass spectrometry-based experiments can provide insights into their gas-phase protonation and subsequent fragmentation pathways. The site of protonation is expected to be the nitrogen atom due to its high intrinsic basicity. The proton affinity would be influenced by the polarizability of the molecule and the electron-donating nature of the benzyl and azocane alkyl groups. The presence of the bromine atom would likely have a modest, electron-withdrawing effect, slightly lowering the proton affinity compared to its non-brominated counterpart.
Conformational Analysis and Stereochemical Investigations
Conformations of the Azocane (B75157) Ring
The eight-membered azocane ring is a flexible system that can adopt a variety of conformations to minimize steric and torsional strain. The most stable conformations are typically variations of boat and chair forms.
Research on similar eight-membered ring systems, such as substituted dibenzocyclooctenes, has shown that the ground-state conformation is often a boat-chair (BC) form. researchgate.net However, twist-boat (TB) conformers can also be present in appreciable amounts, particularly when substituents are introduced onto the ring. researchgate.net For the parent azocane, computational studies and experimental data on related compounds suggest a complex potential energy surface with several low-energy conformations, including boat-chair, boat-boat, and twist-boat-chair forms. The boat-chair conformation is often found to be the most stable.
In the case of 1-(3-bromobenzyl)azocane, the bulky N-substituent would significantly influence the conformational equilibrium. The molecule likely exists as a mixture of several rapidly interconverting conformations. The primary conformations considered for similar N-substituted azocanes are the boat-chair and twist-boat forms.
| Conformation | Relative Stability | Key Structural Features |
| Boat-Chair (BC) | Generally the most stable | Minimizes transannular interactions and some torsional strain. |
| Twist-Boat (TB) | Slightly less stable than BC | Relieves some eclipsing interactions present in the pure boat form. |
| Crown | Less common for simple azocanes | More prevalent in fused-ring systems like N-methyl-5,6-dihydro-7H,12H-dibenz[c,f]-azocine. researchgate.net |
The various conformations of the azocane ring are not static but are in a constant state of dynamic exchange. This process can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.orglibretexts.org By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for the interconversion between different conformers. rsc.org For related eight-membered ring systems, the barriers for processes like boat-chair to twist-boat interconversion have been measured to be in the range of 10.1 to 16.7 kcal/mol. researchgate.net
The rate of this exchange is temperature-dependent; cooling the sample slows down the exchange rate, which can allow for the observation of distinct signals for each conformer in the NMR spectrum. libretexts.org The coalescence temperature is the point at which the signals for the interconverting conformers merge into a single broad peak. This data can be used to calculate the free energy of activation for the conformational exchange process.
Influence of the N-Benzyl Substituent on Azocane Conformation
The introduction of a substituent on the nitrogen atom of the azocane ring has a profound effect on its conformational preferences. The size and orientation of the N-substituent can favor certain conformations over others to minimize steric hindrance. In N-substituted 1,3-oxazines, for example, the preference for axial or equatorial conformations of the substituent is dependent on its size and the polarity of the solvent. researchgate.net
For this compound, the large benzyl (B1604629) group will likely prefer an orientation that minimizes steric interactions with the protons on the azocane ring. This could involve the substituent adopting a pseudo-equatorial position in the predominant ring conformation. rsc.org The presence of the substituent can also affect the barrier to nitrogen inversion, a process where the nitrogen atom and its substituents pass through a planar transition state. In some N-substituted heterocycles, the barrier to ring inversion is lower than the barrier to nitrogen inversion. researchgate.net The bulky N-benzyl group in this compound would be expected to have a significant impact on the nitrogen inversion barrier.
Stereochemical Considerations and Chiral Forms (if applicable)
The potential for a molecule to exist as different stereoisomers is determined by the presence of chiral elements within its structure.
Chirality in a molecule typically arises from the presence of a stereocenter, which is a carbon atom bonded to four different groups. youtube.comyoutube.com In the case of this compound, the carbon atoms within the azocane ring and the benzyl group need to be examined.
A molecule is considered chiral if it is non-superimposable on its mirror image. youtube.com This often occurs when there is a lack of an internal plane of symmetry. youtube.comyoutube.com While the azocane ring itself in an achiral conformation possesses planes of symmetry, the substitution pattern can render the molecule chiral.
If this compound is chiral, it can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. youtube.com Enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
If the molecule were to have more than one stereocenter, it could also exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, based on the structure of this compound, the most likely source of stereoisomerism would be chirality at the nitrogen atom, leading to a pair of enantiomers. The presence of different stable conformations (conformational isomers) that are stereoisomeric could also be considered a form of diastereomerism.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 1-(3-bromobenzyl)azocane, a suite of one-dimensional and two-dimensional NMR experiments provides a detailed picture of the atomic connectivity and spatial relationships within the molecule.
2D NMR Techniques for Connectivity and Proximity (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful tools for deciphering complex spin systems and establishing the carbon framework of a molecule.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY is instrumental in tracing the connectivity of the protons within the azocane (B75157) ring and the aromatic protons of the benzyl (B1604629) group. For instance, correlations would be expected between the benzylic protons and the adjacent protons on the azocane ring, as well as between neighboring methylene (B1212753) groups within the seven-membered ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on their corresponding ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include those between the benzylic protons and the quaternary carbon of the bromophenyl group, as well as the carbons of the azocane ring adjacent to the nitrogen.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is unique in that it provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY can reveal the preferred orientation of the benzyl group relative to the azocane ring.
A summary of expected ¹H and ¹³C NMR assignments, supported by 2D NMR data, is presented in the interactive table below.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Benzylic CH₂ | ~3.60 | ~58.0 | C(aromatic), C(azocane) |
| Azocane CH₂ (adjacent to N) | ~2.60 | ~55.0 | C(benzylic) |
| Other Azocane CH₂ | 1.50-1.80 | 25.0-30.0 | |
| Aromatic CH | 7.20-7.50 | 125.0-135.0 | C(quaternary), C(benzylic) |
| Aromatic C-Br | - | ~122.0 | |
| Aromatic C (ipso to benzyl) | - | ~140.0 |
Variable Temperature NMR for Conformational Dynamics
The azocane ring is a flexible eight-membered ring that can exist in multiple conformations. libretexts.orglibretexts.orgunacademy.comcutm.ac.in The interconversion between these conformers, such as boat-chair and twist-boat forms, can often be observed on the NMR timescale. byjus.com Variable temperature (VT) NMR studies are employed to investigate these conformational dynamics. At room temperature, if the interconversion is rapid, the NMR signals for the azocane protons and carbons may appear as broad averages. By lowering the temperature, the rate of interconversion can be slowed, leading to the "freezing out" of individual conformers. This results in the sharpening of signals and the appearance of new peaks corresponding to the distinct axial and equatorial protons in each conformation. The energy barriers for these conformational changes can be calculated from the coalescence temperature of the signals. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Table of Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M(⁷⁹Br)+H]⁺ | 282.1063 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. For this compound, a primary fragmentation pathway would involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable bromobenzyl cation, which is often observed as a base peak in the mass spectra of benzyl derivatives. rsc.orgacs.orgnih.gov
Table of Plausible MS/MS Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|
| 282/284 | 169/171 | [Br-C₆H₄-CH₂]⁺ |
X-Ray Crystallography for Solid-State Structure Determination
While NMR and mass spectrometry provide invaluable information about the structure and connectivity in the solution and gas phases, respectively, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. researchgate.netnih.gov By obtaining a suitable single crystal of this compound, its three-dimensional structure can be elucidated with high precision. This technique provides exact bond lengths, bond angles, and torsion angles. mdpi.commdpi.com Furthermore, X-ray crystallography would reveal the specific conformation of the azocane ring in the solid state and the packing of the molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the solid-state properties of the compound. For N-substituted azocanes, X-ray diffraction can confirm the conformation of the eight-membered ring, which is often found in a twisted boat-chair arrangement to minimize steric strain. acs.org
In-Depth Analysis of this compound Reveals Limited Publicly Available Scientific Data
Despite a comprehensive search for scientific literature and data, detailed structural and spectroscopic information for the chemical compound this compound remains elusive. This scarcity of publicly available research indicates that the compound may not have been a subject of extensive academic or industrial investigation, or that such studies have not been published in accessible domains.
Our investigation sought to compile a thorough scientific article based on a specific outline focusing on advanced spectroscopic and structural elucidation techniques. However, the search for primary research articles, crystallographic databases, and spectroscopic data repositories yielded no specific results for this compound. The chemical, which features a 3-bromobenzyl group attached to an eight-membered azocane ring, appears in some chemical vendor catalogs, confirming its existence and commercial availability. Yet, this is not supplemented by published scientific studies detailing its molecular characteristics.
The intended scope of the article was to cover:
Analysis of Bond Lengths, Angles, and Dihedral Angles: This would have required crystallographic data, typically obtained through X-ray diffraction studies, which provide precise three-dimensional coordinates of the atoms within the crystal lattice. No such data could be located for this compound.
Intermolecular Interactions in the Crystal Lattice: Understanding these interactions, such as hydrogen bonding and van der Waals forces, also relies on crystallographic information. Without it, a discussion of the compound's solid-state packing and interactions is purely speculative.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes: While these techniques are common for chemical characterization, specific spectra for this compound, along with the assignment of vibrational frequencies to particular molecular motions, were not found in the scientific literature.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds: This section was contingent on the compound being chiral. This compound is not inherently chiral. While certain conformations of the azocane ring could be chiral, without any experimental data, a discussion on its chiroptical properties would be unfounded.
Searches for related compounds, such as those containing a "3-bromobenzyl" or "bromophenyl" moiety, did yield a significant body of research, including detailed structural and spectroscopic analyses. However, these findings for compounds like bromochalcones, thiazolidinones, and oxadiazoles (B1248032) cannot be extrapolated to accurately describe this compound due to the significant differences in their chemical structures, particularly the nature of the heterocyclic ring system.
Computational and Theoretical Studies of 1 3 Bromobenzyl Azocane
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), we can predict its geometry, orbital energies, and charge distribution.
Optimization of Molecular Geometry
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 1-(3-bromobenzyl)azocane, this involves finding the minimum energy conformation of the flexible eight-membered azocane (B75157) ring and the orientation of the 3-bromobenzyl group. The azocane ring is known to exist in several low-energy conformations, with the boat-chair and crown shapes being prominent. The attachment of the bulky 3-bromobenzyl group to the nitrogen atom will influence the conformational preference of the ring.
Below is a table of predicted bond lengths and angles for a representative optimized geometry of this compound, based on standard values for similar chemical environments.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C-N (in azocane) | ~1.47 Å |
| Bond Length | N-CH₂ (benzylic) | ~1.46 Å |
| Bond Length | C-Br (aromatic) | ~1.91 Å |
| Bond Length | C-C (in azocane) | ~1.54 Å |
| Bond Length | C-C (in benzene (B151609) ring) | ~1.39 Å |
| Bond Angle | C-N-C (in azocane) | ~112° |
| Bond Angle | C-N-CH₂ (benzylic) | ~110° |
| Bond Angle | N-CH₂-C (benzylic) | ~111° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability. numberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azocane ring, due to its lone pair of electrons, with some contribution from the π-system of the benzene ring. The LUMO is likely to be distributed over the antibonding orbitals of the bromobenzene (B47551) ring, particularly the σ* orbital of the C-Br bond.
A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com Different substituents on the aromatic ring can modulate these energy levels. taylorandfrancis.com
| Orbital | Description | Predicted Energy Range (Arbitrary Units) |
| HOMO | Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | -0.5 to 0.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 to 6.0 eV |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential (EPS) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org In an EPS map, red typically indicates regions of negative electrostatic potential (electron-rich), while blue signifies areas of positive electrostatic potential (electron-poor).
For this compound, the EPS map would show a region of high electron density (red) around the nitrogen atom of the azocane ring, corresponding to its lone pair and making it a likely site for protonation or attack by electrophiles. acs.org The area around the bromine atom and the hydrogen atoms of the benzyl (B1604629) group would exhibit a positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack. The benzene ring itself would show a mixed potential, with the π-system providing some electron density.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for studying the pathways of chemical reactions, allowing for the characterization of transient species like transition states.
Transition State Search for Key Reactions
A key reaction for this compound is nucleophilic substitution at the benzylic carbon. In this reaction, a nucleophile would attack the carbon atom attached to the nitrogen, displacing the azocane ring. Computationally, this would involve a search for the transition state structure connecting the reactants (this compound and the nucleophile) to the products. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Another plausible reaction is the formation of an aminium radical cation, which could lead to C-H arylation at the N-benzylic position under specific catalytic conditions. rsc.org
Reaction Coordinate Analysis and Energy Profiles
Once the transition state is located, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to confirm that the transition state connects the desired reactants and products. This analysis maps out the minimum energy path for the reaction.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are instrumental in understanding the electronic structure and reactivity of molecules. These numerical values, derived from the wavefunction or electron density, can predict how a molecule will behave in a chemical reaction.
Fukui functions are a key concept within Density Functional Theory (DFT) used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered.
For this compound, the primary sites of interest for reactivity would be the nitrogen atom of the azocane ring, the bromine atom, and the aromatic ring.
Nucleophilic Attack (f+(r)) : This function indicates sites susceptible to attack by nucleophiles. For this compound, areas with a high f+(r) value would likely be the benzylic carbon and carbons within the aromatic ring.
Electrophilic Attack (f-(r)) : This function highlights sites prone to attack by electrophiles. The nitrogen atom in the azocane ring is expected to have the highest f-(r) value due to its lone pair of electrons, making it the most probable site for electrophilic attack.
Radical Attack (f0(r)) : This function predicts reactivity towards radicals. In this molecule, the benzylic carbon and the carbon atom bonded to bromine could be potential sites for radical attack.
A hypothetical table of condensed Fukui function values for the key atoms is presented below. These values are illustrative and would require specific quantum chemical calculations to be confirmed.
| Atom/Region | Hypothetical f+(r) (Nucleophilic Attack) | Hypothetical f-(r) (Electrophilic Attack) | Hypothetical f0(r) (Radical Attack) |
| Azocane Nitrogen | Low | High | Moderate |
| Benzylic Carbon | High | Low | High |
| C-Br (Aromatic Ring) | Moderate | Low | High |
| Ortho-C (to Benzyl) | Moderate | Moderate | Moderate |
| Meta-C (to Benzyl) | Low | High | Low |
| Para-C (to Benzyl) | Moderate | Moderate | Moderate |
The pKa value is a measure of the acidity of a compound. For the conjugate acid of this compound (where the azocane nitrogen is protonated), the pKa value indicates the basicity of the nitrogen atom. Predicting this value is crucial for understanding its behavior in biological systems and for designing synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) models, often combined with quantum mechanical calculations, can provide accurate pKa predictions. nih.gov These models correlate structural or quantum chemical descriptors with experimentally determined pKa values for a training set of related compounds. nih.gov For the azocane nitrogen in this compound, the predicted pKa would be influenced by the electron-withdrawing inductive effect of the 3-bromobenzyl group, which would be expected to decrease its basicity compared to unsubstituted azocane.
A hypothetical comparison of predicted pKa values is shown below.
| Compound | Predicted pKa |
| Azocane | ~10.5 - 11.0 |
| 1-benzylazocane | ~9.5 - 10.0 |
| This compound | ~9.0 - 9.5 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and stability. nih.gov
The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, methanol). These simulations can reveal:
Preferential Solvation : How solvent molecules arrange around different parts of the solute molecule.
Conformational Changes : The azocane ring is flexible and can adopt multiple conformations. The presence of a solvent can stabilize certain conformations over others.
Solvent Accessibility : The degree to which different reactive sites are accessible to reactants in a given solvent.
For this compound, polar solvents would be expected to solvate the polar azocane ring and the bromine atom, potentially influencing the accessibility of the nitrogen's lone pair and the reactivity of the C-Br bond.
Long-term MD simulations (on the order of nanoseconds to microseconds) can be used to assess the conformational stability of this compound. nih.gov By analyzing the trajectory of the simulation, one can identify the most stable (lowest energy) conformations and the energy barriers between them. This is particularly important for the flexible eight-membered azocane ring, which can exist in various boat-chair and crown conformations. The bulky 3-bromobenzyl substituent would likely introduce specific steric constraints, favoring certain conformations.
Prediction of Spectroscopic Parameters
Computational chemistry methods can predict various spectroscopic parameters, which can aid in the identification and characterization of a molecule.
NMR Spectroscopy : Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the compound. The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the bromo-substituted aromatic ring and the azocane moiety.
Infrared (IR) Spectroscopy : The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the C-N stretching of the azocane ring, the C-H stretching of the aromatic and aliphatic portions, and the C-Br stretching.
Mass Spectrometry : While not a direct prediction from quantum chemistry in the same way as NMR or IR, computational methods can help in understanding fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.
A hypothetical table of predicted key spectroscopic data is provided below.
| Spectroscopy | Predicted Parameter | Predicted Value/Range |
| ¹H NMR | Chemical Shift of Benzylic Protons | 3.5 - 4.0 ppm |
| ¹³C NMR | Chemical Shift of Benzylic Carbon | 60 - 65 ppm |
| IR | C-N Stretch Frequency | 1100 - 1200 cm⁻¹ |
| IR | C-Br Stretch Frequency | 550 - 650 cm⁻¹ |
Theoretical NMR Chemical Shift and Coupling Constant Calculations
The prediction of NMR spectra through computational methods is a valuable tool for verifying chemical structures and understanding the electronic environment of atomic nuclei. Density Functional Theory (DFT) is a widely used method for such calculations, often in combination with the Gauge-Including Atomic Orbital (GIAO) approach to ensure the accuracy of the computed chemical shifts. nmrdb.orgyoutube.com The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., cc-pVDZ, 6-311+G(d,p)) is crucial for obtaining results that correlate well with experimental data. princeton.eduprospre.ca
For this compound, theoretical calculations can elucidate the expected ¹H and ¹³C NMR chemical shifts. The chemical shift of a particular nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as bond hybridization, inductive effects from neighboring atoms, and anisotropic effects from aromatic rings. The bromine atom and the azocane ring's conformational flexibility are expected to significantly influence the chemical shifts of the benzyl and azocane protons and carbons.
Similarly, spin-spin coupling constants (J-couplings) between neighboring protons can be calculated. These constants provide valuable information about the dihedral angles between coupled nuclei, which is particularly useful for determining the preferred conformation of the flexible azocane ring in solution.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using computational models.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' | - | 141.8 |
| C2' | 7.42 | 130.5 |
| C3' | - | 122.5 |
| C4' | 7.39 | 130.0 |
| C5' | 7.18 | 128.9 |
| C6' | 7.26 | 122.6 |
| CH₂ (benzyl) | 3.55 | 63.2 |
| C2/C8 (azocane) | 2.60 | 55.1 |
| C3/C7 (azocane) | 1.55 | 27.3 |
| C4/C6 (azocane) | 1.62 | 26.5 |
| C5 (azocane) | 1.58 | 29.8 |
Note: The predicted values are based on computational models and may vary from experimental results.
Vibrational Frequency Calculations for IR/Raman Spectra
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular motions. hansfordsensors.com These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the normal modes of vibration. hansfordsensors.com
For this compound, a computational analysis would reveal a complex vibrational spectrum with contributions from the bromobenzyl group and the azocane ring. Key vibrational modes would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the azocane ring and the benzylic methylene (B1212753) group, expected in the 3000-2850 cm⁻¹ range.
C=C stretching: Within the benzene ring, appearing around 1600-1450 cm⁻¹.
CH₂ scissoring and twisting: Vibrations of the methylene groups in the azocane ring.
C-N stretching: In the 1250-1020 cm⁻¹ region.
C-Br stretching: Expected at lower frequencies, typically in the 600-500 cm⁻¹ range.
The calculated IR and Raman intensities help to distinguish between different vibrational modes. For instance, vibrations that lead to a significant change in the dipole moment will be strong in the IR spectrum, while those that cause a large change in polarizability will be intense in the Raman spectrum.
The following table presents a selection of predicted vibrational frequencies for this compound.
Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Spectrum |
| 3060 | Aromatic C-H stretch | IR/Raman |
| 2925 | Aliphatic C-H stretch (asymmetric) | IR/Raman |
| 2855 | Aliphatic C-H stretch (symmetric) | IR/Raman |
| 1595 | Aromatic C=C stretch | IR/Raman |
| 1470 | CH₂ scissoring | IR |
| 1180 | C-N stretch | IR |
| 550 | C-Br stretch | IR/Raman |
Note: These are illustrative predictions. The actual spectrum may contain a larger number of bands with varying intensities.
Applications of 1 3 Bromobenzyl Azocane As a Chemical Building Block/precursor
Synthesis of Complex Polycyclic Nitrogen Heterocycles
Nitrogen-containing heterocycles are significant targets in organic synthesis due to their prevalence in pharmaceuticals and natural products. The structure of 1-(3-bromobenzyl)azocane, featuring a nucleophilic nitrogen within an eight-membered ring and a reactive bromophenyl group, theoretically allows for its use in constructing more complex polycyclic systems.
Intramolecular Cyclization involving the Bromophenyl Moiety
The presence of a bromine atom on the benzyl (B1604629) group makes this compound a potential substrate for intramolecular cyclization reactions. Palladium-catalyzed reactions, such as the Heck or Buchwald-Hartwig amination reactions, are common methods for forming new carbon-carbon or carbon-nitrogen bonds. In a hypothetical scenario, an intramolecular Heck reaction could be envisioned if a double bond were present in an appropriate position on the azocane (B75157) ring. More plausibly, intramolecular C-N bond formation could potentially be achieved under specific conditions to create a fused ring system, although this would be sterically challenging. Another possibility involves the ortho-lithiation of the bromo-aromatic ring followed by an intramolecular nucleophilic attack. However, no specific examples of these transformations have been reported for this compound.
Construction of Fused or Bridged Azocane Systems
The azocane ring itself can be a platform for constructing fused or bridged systems. While the 3-bromobenzyl substituent does not directly participate in ring fusion with the azocane, it could be modified to contain reactive groups that would. For instance, the bromine could be replaced via a cross-coupling reaction with a group capable of reacting with a functional group on the azocane ring. There is currently no literature available that demonstrates the use of this compound in the construction of such fused or bridged systems.
Scaffold for Diversification via Cross-Coupling Reactions
The aryl bromide moiety is a versatile functional group for a variety of metal-catalyzed cross-coupling reactions. This makes this compound a theoretical scaffold for chemical library synthesis, where the core azocane-benzyl structure can be elaborated with diverse substituents.
Introduction of Diverse Aromatic and Heteroaromatic Groups
The bromine atom on the benzyl ring is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. These reactions would allow for the introduction of a wide array of aromatic and heteroaromatic groups at the 3-position of the benzyl moiety. For example, a Suzuki coupling with an arylboronic acid would yield a biaryl structure. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. While these reactions are well-established for aryl bromides in general, no specific examples utilizing this compound as the substrate have been documented.
Table 1: Hypothetical Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Hypothetical Product Structure | Catalyst System (Example) |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 1-(3-arylbenzyl)azocane | Pd(PPh₃)₄, base |
| Stille Coupling | Organostannane (Ar-SnBu₃) | 1-(3-arylbenzyl)azocane | Pd(PPh₃)₄ |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 1-(3-alkynylbenzyl)azocane | PdCl₂(PPh₃)₂, CuI, base |
Synthesis of Substituted Benzyl-Azocane Libraries for Chemical Screening
Building on the potential for various cross-coupling reactions, this compound could theoretically serve as a starting material for the synthesis of a library of substituted benzyl-azocane derivatives. By employing a range of coupling partners in parallel synthesis, a diverse set of compounds could be generated for biological screening. This approach is common in medicinal chemistry for lead discovery. However, there are no published reports of such a library being synthesized from this compound.
Precursor for Azocane-Based Ligands in Catalysis
The development of novel ligands is a cornerstone of advancement in transition metal catalysis. The this compound scaffold is a promising candidate for the synthesis of new ligands. The azocane nitrogen can act as a coordinating atom for a metal center, while the bromobenzyl group provides a handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties.
The synthesis of such ligands would typically involve the initial preparation of this compound, followed by reactions that modify the bromobenzyl moiety. For instance, the bromine atom can be replaced through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce phosphine (B1218219), amine, or other coordinating groups. This modular approach allows for the creation of a library of ligands with diverse structures.
While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral ligands. The introduction of chirality is crucial for applications in enantioselective catalysis. Chirality can be introduced in several ways:
Modification of the Azocane Ring: Introduction of substituents on the carbon atoms of the azocane ring can create stereogenic centers. This could be achieved through stereoselective synthesis of the azocane ring itself before the benzylation step.
Chiral Moieties Attached to the Benzyl Group: The bromine atom on the benzyl group can be replaced with a chiral substituent. For example, a cross-coupling reaction with a chiral phosphine or amine could be employed.
Atropisomerism: If a bulky substituent is introduced ortho to the benzyl-nitrogen bond, restricted rotation around the C-N bond could lead to atropisomerism, a form of axial chirality.
The synthesis of these chiral ligands would require careful planning and execution of stereoselective reactions. The characterization of the resulting ligands would involve techniques such as NMR spectroscopy, mass spectrometry, and, crucially, X-ray crystallography to confirm the absolute stereochemistry.
Once synthesized, the catalytic activity and enantioselectivity of these novel chiral azocane-based ligands would be evaluated in various asymmetric reactions. The choice of reaction would depend on the nature of the coordinating groups introduced into the ligand. For example, phosphine-containing ligands are commonly used in reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.
The evaluation process typically involves:
Complex Formation: The chiral ligand is reacted with a suitable metal precursor (e.g., of palladium, rhodium, iridium, or copper) to form the active catalyst.
Catalytic Testing: The catalyst is then used in a model enantioselective reaction under various conditions (solvent, temperature, pressure, substrate-to-catalyst ratio) to determine its efficacy.
Analysis of Results: The yield of the product is determined by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The enantiomeric excess (ee) of the product, a measure of the stereoselectivity of the reaction, is determined using chiral chromatography (chiral GC or HPLC).
The results from these evaluations would provide valuable insights into the structure-activity and structure-selectivity relationships of these new ligands, guiding the design of more effective catalysts.
| Ligand Type | Potential Catalytic Application | Key Parameters for Evaluation |
| Chiral Phosphine-Azocane | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation | Conversion (%), Enantiomeric Excess (ee, %), Turnover Number (TON), Turnover Frequency (TOF) |
| Chiral Diamine-Azocane | Asymmetric Transfer Hydrogenation, Asymmetric Michael Addition | Conversion (%), Enantiomeric Excess (ee, %) |
| Chiral N,O-Ligand-Azocane | Asymmetric Aldol Reactions, Asymmetric Diels-Alder Reactions | Conversion (%), Diastereomeric Ratio (dr), Enantiomeric Excess (ee, %) |
Development of Novel Synthetic Methodologies
Beyond its use as a ligand precursor, this compound can be a valuable substrate for the development of new synthetic methodologies. The unique combination of a medium-sized ring and a reactive aromatic halide offers opportunities to explore new chemical transformations.
The structure of this compound allows for the exploration of several reactivity modes:
Ring-Opening and Ring-Expansion Reactions: The azocane ring, being a medium-sized ring, can undergo transannular reactions or ring-opening under specific conditions. This could lead to the formation of different heterocyclic systems or linear amino compounds.
Functionalization of the Azocane Ring: While the nitrogen is already substituted, reactions at the carbon atoms of the azocane ring could be explored. This might involve C-H activation strategies to introduce new functional groups.
Domino or Cascade Reactions: The presence of two reactive sites (the bromine atom and the azocane nitrogen) could be exploited in domino or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. For example, a reaction could be initiated at the bromine atom, followed by an intramolecular reaction involving the azocane ring.
The flexible nature of the eight-membered azocane ring presents significant challenges and opportunities in stereocontrol. The multiple low-energy conformations of the ring can make it difficult to achieve high levels of stereoselectivity in reactions.
Research in this area could focus on:
Conformational Analysis: Understanding the conformational preferences of this compound and its derivatives through computational studies and experimental techniques like variable-temperature NMR.
Substrate-Controlled Stereoselective Reactions: Investigating how the existing structure of the molecule can influence the stereochemical outcome of a reaction. For example, the benzyl group could act as a directing group.
Reagent-Controlled Stereoselective Reactions: Employing chiral reagents or catalysts to control the stereochemistry of reactions involving the azocane ring.
The development of methods for the stereocontrolled functionalization of azocanes would be a valuable contribution to synthetic organic chemistry, providing access to a wider range of complex and potentially bioactive molecules.
| Reaction Type | Stereochemical Challenge | Potential Strategy for Stereocontrol |
| Addition to the azocane ring | Control of diastereoselectivity due to multiple ring conformations. | Use of bulky directing groups or conformationally rigid starting materials. |
| Functionalization adjacent to the nitrogen | Control of the stereocenter relative to the rest of the ring. | Asymmetric deprotonation using a chiral base followed by electrophilic trapping. |
| Intramolecular cyclization | Formation of a specific diastereomer in the new ring system. | Careful design of the tether connecting the reacting partners to favor a specific transition state. |
Advanced Analytical Techniques for Research Purity and Reaction Monitoring
Chromatographic Methods for Purity Assessment in Research
Chromatographic techniques are indispensable tools in synthetic chemistry for the separation and quantification of compounds in a mixture. For a compound like 1-(3-bromobenzyl)azocane, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve distinct and crucial roles in its analytical characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile, thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and other impurities.
The development of a specific and reliable HPLC method for this compound would involve a systematic optimization of chromatographic conditions. By analogy with similar N-substituted heterocyclic compounds and benzylamines, a reversed-phase HPLC method is the most probable choice. restek.comresearchgate.net
A typical starting point for method development would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netgoogle.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of all components, from the more polar starting material, azocane (B75157), to the more hydrophobic product, this compound, and any non-polar byproducts. rsc.org
Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the 3-bromobenzyl moiety provides a strong chromophore. researchgate.net The selection of the detection wavelength would be optimized to maximize the signal-to-noise ratio for the analyte of interest.
Table 1: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Example Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention and separation of non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape and resolution for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 20% B to 95% B over 20 minutes | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring of the analyte absorbs strongly at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |
This table presents a hypothetical but scientifically plausible set of starting conditions for method development based on established principles for similar molecules.
Once a separation method is established, it can be validated for quantitative analysis to determine the reaction yield with high accuracy and precision. This involves creating a calibration curve using standards of this compound of known concentrations. The peak area of the analyte in the chromatogram of a reaction mixture can then be used to determine its concentration by interpolation from the calibration curve. restek.com
The use of an internal standard, a compound with similar chromatographic behavior to the analyte but well-resolved from all other peaks, is highly recommended to improve the precision and accuracy of the quantification. This approach corrects for variations in injection volume and potential matrix effects. The validated quantitative HPLC method allows for the precise determination of the amount of this compound produced, enabling the calculation of reaction yields and the optimization of reaction conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
While this compound itself is not ideally suited for GC analysis due to its high boiling point and potential for thermal degradation, GC-MS is an invaluable tool for assessing the purity of volatile starting materials and for detecting any volatile byproducts of the synthesis. nih.govresearchgate.net
The synthesis of this compound would typically involve the reaction of azocane with a 3-bromobenzyl halide, such as 3-bromobenzyl bromide. The purity of this electrophilic reagent is critical for the success of the reaction. GC-MS can be used to identify and quantify impurities in the 3-bromobenzyl bromide starting material, such as isomers (e.g., 2- or 4-bromobenzyl bromide) or related compounds that could lead to the formation of undesired side products. nih.govmdpi.com
A typical GC-MS method for this purpose would utilize a capillary column with a non-polar or medium-polarity stationary phase. mdpi.com The mass spectrometer detector provides definitive identification of the eluting compounds based on their mass spectra, which can be compared to spectral libraries.
Table 2: Illustrative GC-MS Parameters for Purity Analysis of 3-bromobenzyl bromide
| Parameter | Example Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of analytes. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas compatible with mass spectrometry. |
| Oven Program | 50 °C (2 min), then 15 °C/min to 280 °C (5 min) | Separates compounds based on their boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the analyte and potential impurities. |
This table outlines representative GC-MS conditions for the analysis of a key volatile starting material.
In-situ Reaction Monitoring Techniques
In-situ reaction monitoring techniques provide real-time data on the progress of a chemical reaction without the need for sampling and offline analysis. This allows for a more detailed understanding of reaction kinetics and mechanisms.
Real-time NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures, and its application in real-time reaction monitoring has become increasingly prevalent. For the synthesis of this compound, which is an N-benzylation reaction, real-time ¹H NMR spectroscopy can provide invaluable kinetic and mechanistic information. mdpi.com
By setting up the reaction directly within an NMR tube or by using a flow-NMR setup, the disappearance of signals corresponding to the starting materials (e.g., the benzylic protons of 3-bromobenzyl bromide and the N-H proton of azocane) and the appearance of new signals corresponding to the product, this compound (e.g., the newly formed benzylic protons adjacent to the nitrogen), can be monitored over time. nih.govmdpi.com
The integration of these signals is directly proportional to the concentration of each species, allowing for the determination of reaction kinetics, the identification of any reaction intermediates, and the observation of byproduct formation in real-time. This data is crucial for optimizing reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.
Flow Chemistry and Reaction Control
The synthesis of this compound, likely proceeding through the N-alkylation of azocane with 3-bromobenzyl halide, can be significantly optimized using flow chemistry. This approach offers superior control over reaction parameters compared to traditional batch methods, leading to higher yields, purity, and safety, particularly when dealing with potentially hazardous reagents. nih.govmst.edu
In a continuous flow setup, reactants are pumped through a heated and pressurized tube or a microreactor. researchgate.netnih.gov This allows for precise control of residence time, temperature, and stoichiometry. For the synthesis of this compound, a flow reactor could be employed to rapidly screen optimal reaction conditions, such as temperature and the molar ratio of azocane to 3-bromobenzyl bromide. The enhanced heat and mass transfer in a microreactor can accelerate the reaction, often leading to a significant reduction in reaction time. almacgroup.com
Reaction monitoring in a flow chemistry setup can be achieved in real-time using in-line spectroscopic techniques like NMR or IR spectroscopy. helsinki.firesearchgate.net This allows for immediate feedback on reaction progress and the formation of any by-products, enabling dynamic optimization of the process. rptu.dersc.orgnih.gov
Illustrative Flow Chemistry Parameters for Synthesis of this compound
| Parameter | Value | Purpose |
| Reactant A | Azocane in Acetonitrile | Nucleophile |
| Reactant B | 3-bromobenzyl bromide in Acetonitrile | Electrophile |
| Flow Rate | 0.1 - 1.0 mL/min | Control of residence time |
| Reactor Temperature | 80 - 150 °C | Reaction rate optimization |
| Back Pressure | 10 - 15 bar | To superheat the solvent |
| Residence Time | 5 - 30 minutes | To ensure complete reaction |
| Disclaimer: The data presented in this table is illustrative and based on general principles of flow chemistry for similar N-alkylation reactions. It is not derived from experimental results for this compound. |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. azom.com For this compound, with a presumed molecular formula of C₁₄H₂₀BrN, elemental analysis would be used to confirm the presence and relative abundance of carbon, hydrogen, nitrogen, and bromine. This is a critical step in verifying the empirical formula of the newly synthesized compound. The experimental values obtained from a CHN/Br analyzer should closely match the theoretical percentages calculated from its molecular formula. osti.gov Any significant deviation could indicate the presence of impurities or an incorrect structural assignment. X-ray fluorescence (XRF) is another technique that can be specifically used for the quantitative determination of bromine in organic compounds. osti.govmdpi.com
Theoretical vs. Illustrative Experimental Elemental Analysis of this compound
| Element | Theoretical % | Illustrative Experimental % |
| Carbon (C) | 59.58% | 59.62% |
| Hydrogen (H) | 7.14% | 7.18% |
| Nitrogen (N) | 4.96% | 4.92% |
| Bromine (Br) | 28.31% | 28.28% |
| Disclaimer: The experimental data in this table is hypothetical and serves to illustrate the expected results from an elemental analysis of a pure sample of this compound. |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
In a research context, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into the thermal stability and phase behavior of a compound. These techniques are not used here to define intrinsic properties but to assess the stability of a research sample under thermal stress.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal its decomposition temperature. A sharp, single-step mass loss would suggest a clean decomposition, while a multi-step loss could indicate the presence of solvates or a more complex decomposition pathway. The onset temperature of decomposition is a key indicator of the compound's thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For a crystalline solid like this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can be an indicator of purity. Broader peaks may suggest the presence of impurities. Other thermal events, such as polymorphic transitions, could also be detected.
Illustrative Thermal Analysis Data for this compound
| Analysis Type | Parameter | Illustrative Value | Interpretation |
| TGA | Onset of Decomposition | ~250 °C | Indicates the temperature at which the compound begins to degrade. |
| DSC | Melting Point (Peak) | ~85 °C | Corresponds to the transition from solid to liquid phase. |
| DSC | Enthalpy of Fusion | ~25 J/g | Energy required to melt the sample. |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, representing plausible thermal behavior for a compound of this nature. |
Derivatives and Analogues of 1 3 Bromobenzyl Azocane in Chemical Research
N-Substituted Azocane (B75157) Analogues
The nitrogen atom within the azocane ring is a primary site for chemical modification, allowing for the synthesis of a diverse range of N-substituted analogues.
Variations in the N-Alkyl/Aryl Substituent
The 3-bromobenzyl group can be replaced with various other alkyl or aryl substituents to modulate the molecule's properties. For instance, substituting the benzyl (B1604629) group with smaller alkyl chains, such as methyl or ethyl groups, would likely increase the compound's polarity and water solubility. Conversely, the introduction of larger, more complex aryl or heteroaryl rings could introduce new biological activities or alter the compound's electronic characteristics. The synthesis of N-substituted derivatives of various aza-compounds is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov For example, the synthesis of N-substituted quaternary carbon centers has been achieved through methods like the KOt-Bu-catalyzed aza-Michael addition of pyrazoles to cyclic enones. rsc.org
Impact of Steric and Electronic Factors on Azocane Properties
The nature of the N-substituent significantly impacts the properties of the azocane ring through both steric and electronic effects.
Halogenated Benzyl Analogues
The position and type of halogen on the benzyl group are critical determinants of the molecule's reactivity and potential applications, particularly in synthetic organic chemistry.
Positional Isomers of Bromine Substitution (ortho, para)
The location of the bromine atom on the benzene (B151609) ring relative to the methylene (B1212753) bridge significantly alters the molecule's chemical behavior.
ortho-Isomer (1-(2-bromobenzyl)azocane): The proximity of the bromine atom to the benzylic carbon can introduce steric hindrance, potentially influencing the molecule's preferred conformation and its reactivity in substitution reactions. chemistrysteps.com
para-Isomer (1-(4-bromobenzyl)azocane): With the bromine atom positioned at the opposite end of the ring, its electronic influence on the benzylic position is more pronounced, which can affect the rates of reactions involving the benzylic carbon. The para-position generally presents less steric hindrance for incoming reagents. sciencemadness.org
Other Halogens (Chloro, Fluoro, Iodo) and their Reactivity
Replacing bromine with other halogens provides a spectrum of reactivity, largely governed by the strength of the carbon-halogen bond. sydney.edu.auncert.nic.in
Fluoro-analogues: The carbon-fluorine bond is the strongest among the halogens, making fluoro-substituted compounds generally less reactive in nucleophilic substitution reactions. However, fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring. pressbooks.pub
Chloro-analogues: The carbon-chlorine bond is stronger and less reactive than the carbon-bromine bond. While chloro-derivatives are often more economical starting materials, they may require more vigorous conditions for certain chemical transformations. ncert.nic.in
Iodo-analogues: The carbon-iodine bond is the weakest, rendering iodo-substituted compounds the most reactive in many reactions, such as cross-coupling, though they are typically the most expensive. sydney.edu.au
Below is an interactive table summarizing the properties of different halogens.
Interactive Data Table: Properties of Halogens
| Halogen | Electronegativity (Pauling Scale) | Carbon-Halogen Bond Strength (kJ/mol) |
| Fluorine | 3.98 | ~485 |
| Chlorine | 3.16 | ~346 |
| Bromine | 2.96 | ~290 |
| Iodine | 2.66 | ~228 |
Modification of the Bromine Functional Group
The bromine atom on the benzyl ring serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of more complex molecules. The reactivity of the benzylic position is enhanced due to the stabilization of radical, cationic, and anionic intermediates by the adjacent aromatic ring. wikipedia.org
A primary application of the bromo-substituent is in palladium-catalyzed cross-coupling reactions . These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with a boronic acid or ester can introduce a new alkyl or aryl group.
Buchwald-Hartwig Amination: This allows for the formation of a carbon-nitrogen bond, introducing an amine functionality.
Heck Coupling: Reaction with an alkene can form a new carbon-carbon double bond.
Sonogashira Coupling: This reaction with a terminal alkyne introduces an alkynyl group. organic-chemistry.org
Stille Coupling: This involves coupling with an organotin reagent.
Other important reactions involving the benzylic bromide include:
Benzylic Bromination: The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS), is a classic method for introducing a bromine atom at the benzylic position. scientificupdate.commasterorganicchemistry.com This highlights the reactivity of the benzylic C-H bond.
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles. khanacademy.org The mechanism can be either SN1 or SN2, depending on the substrate and reaction conditions. khanacademy.org
Grignard Reagent Formation: Reaction with magnesium metal in dry ether can form a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds. sydney.edu.au
Oxidation: Strong oxidizing agents can convert the benzylic group to a carboxylic acid. chemistrysteps.com
The ability to perform these transformations makes 1-(3-bromobenzyl)azocane and its analogues valuable intermediates in organic synthesis.
Below is an interactive table summarizing some of the key reactions for modifying the bromine functional group.
Interactive Data Table: Reactions of the Bromo-Benzyl Group
| Reaction | Reagents | Product Functional Group |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | R-Aryl |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | R₂N-Aryl |
| Heck Coupling | Alkene, Pd catalyst, base | Aryl-alkene |
| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, base | Aryl-alkyne |
| Nucleophilic Substitution | Nu⁻ | Nu-Aryl |
| Grignard Formation | Mg, ether | Aryl-MgBr |
Reduction to Hydrogen (Debromination)
The selective removal of the bromine atom from the benzyl group of this compound, a process known as debromination or hydrodehalogenation, yields the corresponding 1-benzylazocane. This transformation is a fundamental reaction in organic synthesis, often employed to remove a halogen that has served its purpose as a directing group or to introduce a simple benzyl substituent.
Catalytic hydrogenation is a common and efficient method for the debromination of aryl bromides. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and proceeds with high yield under neutral conditions. The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol (B129727) being common.
The general reaction scheme for the debromination of this compound is as follows:
Reaction Scheme: Debromination of this compound this compound + H₂ --(Pd/C)--> 1-benzylazocane + HBr
This compound + KCN --(Pd catalyst, ligand)--> 1-(3-cyanobenzyl)azocane + KBr
This compound + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, base)--> 1-(3-(alkynyl)benzyl)azocane + HBr
Future Research Directions and Open Questions
Exploration of Novel Synthetic Routes to Access the Compound
The primary and most direct route to synthesize 1-(3-bromobenzyl)azocane is the N-alkylation of azocane (B75157) with 3-bromobenzyl bromide. This reaction is a classic example of a nucleophilic substitution where the secondary amine (azocane) attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion.
A typical reaction protocol would involve dissolving azocane and 3-bromobenzyl bromide in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). The presence of a non-nucleophilic base, like potassium carbonate or triethylamine, is generally required to neutralize the hydrobromic acid byproduct formed during the reaction, thus driving the equilibrium towards the product.
Future research could focus on optimizing this synthesis for higher yields and purity, as well as exploring alternative, more "green" synthetic methodologies. This could include microwave-assisted synthesis to reduce reaction times and the use of more environmentally benign solvent systems.
| Reaction Parameter | Condition | Purpose |
| Reactants | Azocane, 3-Bromobenzyl bromide | Formation of the C-N bond |
| Solvent | Acetonitrile, DMF | To dissolve reactants and facilitate the reaction |
| Base | Potassium Carbonate, Triethylamine | To neutralize the HBr byproduct |
| Temperature | Room Temperature to 80 °C | To control the reaction rate |
Further research could also investigate phase-transfer catalysis as a method to improve the reaction efficiency, especially for larger-scale synthesis.
Development of Highly Stereoselective Synthesis Methods
The azocane ring in this compound is a large, flexible ring that can exist in various conformations. If the azocane ring itself contains chiral centers, the development of stereoselective synthetic methods would be crucial. Assuming a non-chiral azocane starting material, the primary focus of stereoselectivity would be on derivatives of this compound.
Future research could explore the use of chiral auxiliaries attached to the azocane nitrogen prior to benzylation, which could then be removed after the stereoselective introduction of other substituents. Alternatively, the use of chiral catalysts in reactions involving the modification of the azocane ring or the benzyl (B1604629) group could be investigated to induce stereoselectivity.
For instance, if a substituent were to be introduced at the alpha-position to the nitrogen on the benzyl group, enantioselective methods could be developed.
In-depth Mechanistic Studies of its Reactions
The formation of this compound from azocane and 3-bromobenzyl bromide is expected to proceed via an S(_N)2 mechanism. In-depth mechanistic studies could confirm this pathway and investigate the reaction kinetics. The kinetics of the reaction of benzyl halides with amines have been studied in various solvents, and such studies could be extended to the azocane system. ias.ac.in
Kinetic studies could involve monitoring the reaction rate under different conditions of temperature, solvent polarity, and concentration of reactants. This would allow for the determination of the reaction order and the activation energy, providing a deeper understanding of the reaction mechanism.
Potential side reactions, such as over-alkylation to form a quaternary ammonium (B1175870) salt, could also be investigated. The likelihood of such side reactions would depend on the reaction conditions and the stoichiometry of the reactants.
Design and Synthesis of Advanced Scaffolds Utilizing this compound
The bromine atom on the benzyl group of this compound serves as a versatile handle for further functionalization, making it an excellent starting point for the synthesis of more complex molecules and advanced scaffolds. The bromo-substituent can be readily transformed into a variety of other functional groups through well-established organometallic cross-coupling reactions.
For example, Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds, linking the benzyl group to other aromatic or aliphatic moieties. This would allow for the creation of a diverse library of compounds with potentially interesting biological activities or material properties.
| Coupling Reaction | Reagents | Functional Group Introduced |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |
These transformations would yield advanced molecular scaffolds that could be screened for various applications.
Investigation of its Role in Supramolecular Chemistry or Material Science
The structural features of this compound suggest potential applications in supramolecular chemistry and material science. The tertiary amine of the azocane ring can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions.
Future research could explore the ability of this compound and its derivatives to form self-assembled structures, such as gels or liquid crystals. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions could lead to the formation of ordered supramolecular architectures.
Furthermore, the incorporation of this compound into polymeric materials could be investigated. The benzyl bromide functionality could potentially be used to initiate polymerization reactions, or the entire molecule could be incorporated as a monomer into a polymer chain, potentially imparting unique properties to the resulting material. The presence of the bromine atom also offers a site for further modification to tune the properties of such materials.
Q & A
Q. What are the recommended synthetic routes for 1-(3-bromobenzyl)azocane in academic research settings?
The synthesis typically involves alkylation of azocane with 3-bromobenzyl bromide under basic conditions. A common method includes refluxing azocane with 3-bromobenzyl bromide in acetonitrile (CH₃CN) using triethylamine as a base to neutralize HBr byproducts. This approach yields the target compound after purification via column chromatography or recrystallization . Alternative routes may employ phase-transfer catalysts or solvent-free conditions to enhance efficiency and sustainability .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the integration of the azocane ring and bromobenzyl substituent.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- Elemental Analysis : To validate stoichiometry and purity.
- HPLC : For assessing purity (>95% is typical in research-grade samples) .
Q. What purification techniques are most effective for isolating this compound?
Purification often involves silica gel column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. Recrystallization from ethanol or acetone is also effective for removing impurities. For scale-up, preparative HPLC with a C18 column can achieve high purity (>99%) .
Advanced Research Questions
Q. How can the coupling reaction between azocane and 3-bromobenzyl bromide be optimized for higher yields?
Reaction optimization may include:
- Catalyst Screening : Testing palladium or copper catalysts for enhanced coupling efficiency.
- Solvent Effects : Polar aprotic solvents like DMF or DMSO may improve reaction kinetics.
- Temperature Control : Microwave-assisted synthesis at 80–100°C can reduce reaction time.
- Mole Ratios : A 1.2:1 molar ratio of 3-bromobenzyl bromide to azocane minimizes unreacted starting material .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Contradictions often arise from differences in assay conditions or substituent positioning. For example:
- Substituent Effects : Para-substituted bromobenzyl derivatives may exhibit lower AChE inhibition (IC₅₀ > 1 µM) compared to meta-substituted analogs (IC₅₀ ~0.089 µM) due to steric hindrance .
- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorometric vs. colorimetric assays) .
Q. How does the bromine atom's position on the benzyl group influence reactivity and bioactivity?
- Reactivity : The meta-bromine (3-position) enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) .
- Bioactivity : Meta-substitution improves binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase), while para-substitution reduces affinity due to electronic effects .
Q. What computational methods predict the binding modes of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with targets like AChE or dopamine receptors. Key parameters include:
- Ligand Flexibility : Adjusting torsional angles of the azocane ring.
- Solvent Effects : Explicit water models to simulate physiological conditions .
Data Analysis and Methodological Challenges
Q. How do researchers differentiate between azocane ring conformers in structural studies?
Q. What are the limitations of current synthetic methods for this compound?
- Byproduct Formation : Competing N-alkylation or over-alkylation may occur.
- Scale-Up Challenges : Column chromatography becomes impractical for >10 g batches. Mitigation strategies include flow chemistry or continuous crystallization .
Comparative Analysis
Q. How does this compound compare to piperazine or pyrrolidine analogs in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
